Direct Precursor to RC-106: Unique Sigma Receptor and Proteasome Inhibition Pathway Entry Point
Ethyl 3-(naphthalen-2-yl)-but-2-enoate is the direct synthetic precursor to RC-106, a characterized pan-sigma receptor (S1R/S2R) modulator. RC-106 demonstrates a proteasome inhibition IC50 of 35 μM and reduces viability of U87-MG glioblastoma cells to 34% at 60 μM after 24 h exposure. The closest ester analogs—methyl 3-(naphthalen-2-yl)but-2-enoate and the free carboxylic acid—have no documented conversion to RC-106 or any sigma receptor modulator with comparable dual pharmacology . This pathway specificity establishes the ethyl ester scaffold as a privileged starting material for this chemotype.
| Evidence Dimension | Precursor exclusivity for sigma receptor modulator RC-106 |
|---|---|
| Target Compound Data | Direct synthetic precursor to RC-106 (pan-S1R/S2R modulator; proteasome IC50 35 μM; U87-MG cell viability 34% at 60 μM) |
| Comparator Or Baseline | Methyl 3-(naphthalen-2-yl)but-2-enoate: No documented sigma receptor modulator pathway. Free acid analog: No published RC-106 conversion route. |
| Quantified Difference | Exclusive literature-precedented entry to RC-106 chemotype (qualitative, pathway-specific) |
| Conditions | Synthetic derivatization to N-arylethyl-4-benzylpiperidine products; cancer cell line panel |
Why This Matters
Researchers developing sigma receptor-targeted anticancer agents require the specific ethyl ester precursor to access validated RC-106 and its analogs; alternative esters introduce synthetic uncertainty and lack biological validation.
